molecular formula C15H12F3NO2 B15079107 2,2,2-Trifluoro-1-phenylethyl phenylcarbamate CAS No. 2648-11-5

2,2,2-Trifluoro-1-phenylethyl phenylcarbamate

Cat. No.: B15079107
CAS No.: 2648-11-5
M. Wt: 295.26 g/mol
InChI Key: KXLYRPXGMALCIH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-phenylethyl phenylcarbamate is a chemical compound with the molecular formula C15H12F3NO2 and a molecular weight of 295.26 g/mol This compound is known for its unique structural features, which include a trifluoromethyl group attached to a phenylethyl moiety, and a phenylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Direct Synthesis: One common method for synthesizing 2,2,2-Trifluoro-1-phenylethyl phenylcarbamate involves the reaction of 2,2,2-trifluoroacetophenone with phenyl isocyanate.

    Grignard Reaction: Another synthetic route involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with 2,2,2-trifluoroacetophenone to form the intermediate 2,2,2-trifluoro-1-phenylethanol.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using the aforementioned synthetic routes. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents, nitrating agents

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated, alkylated, or nitrated derivatives

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-phenylethyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of their activity. The phenylcarbamate moiety may also contribute to its overall pharmacological profile by influencing its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-phenylethyl phenylcarbamate stands out due to its combination of the trifluoromethyl group and phenylcarbamate moiety, which imparts unique chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its applicability in various scientific research fields .

Properties

CAS No.

2648-11-5

Molecular Formula

C15H12F3NO2

Molecular Weight

295.26 g/mol

IUPAC Name

(2,2,2-trifluoro-1-phenylethyl) N-phenylcarbamate

InChI

InChI=1S/C15H12F3NO2/c16-15(17,18)13(11-7-3-1-4-8-11)21-14(20)19-12-9-5-2-6-10-12/h1-10,13H,(H,19,20)

InChI Key

KXLYRPXGMALCIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)OC(=O)NC2=CC=CC=C2

Origin of Product

United States

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